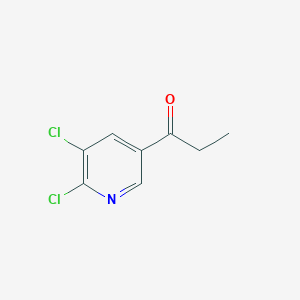
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate
概要
説明
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a hydroxypiperidine moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate with N′-hydroxyacetamidine in ethanol using sodium ethoxide as a base . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
科学的研究の応用
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and kinetics provide insights into its effects at the molecular level.
類似化合物との比較
Similar Compounds
1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate: Shares similar structural features but differs in the ring structure.
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate: Similar backbone with an amino group instead of a hydroxyl group.
Uniqueness
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQOBKPQNOEQD-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3040292.png)






![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)




